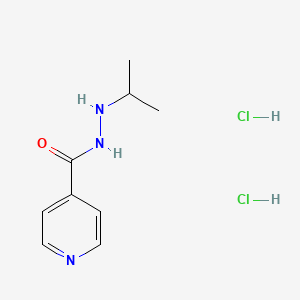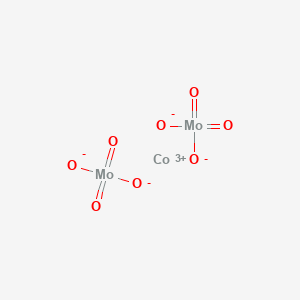
Cobalt dimolybdate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt dimolybdate is a chemical compound composed of cobalt and molybdenum with the formula CoMo₂O₇ It is known for its unique structural, magnetic, and catalytic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt dimolybdate can be synthesized through several methods, including hydrothermal synthesis and sonochemical processing. One common method involves the reaction between cobalt(II) nitrate hexahydrate and ammonium heptamolybdate tetrahydrate in water. This reaction is typically carried out without the addition of surfactants, capping agents, or templates .
Another method involves the hydrothermal reaction of cobalt acetate tetrahydrate, molybdenum trioxide, phosphoric acid, and 4,4’-bipyridine. This reaction yields bipyridine-ligated this compound in a triclinic system .
Industrial Production Methods
Industrial production of this compound often involves high-temperature solid-state reactions or sol-gel methods. These methods require precise control of reaction conditions, such as temperature and pH, to obtain the desired phase and morphology of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt dimolybdate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is well-known for its catalytic activity in the oxidation of hydrocarbons, where it operates via a redox mechanism. In this process, the hydrocarbon molecule is oxidized by an oxygen ion from the catalyst lattice, followed by reoxidation by oxygen from the gas phase .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include cobalt(II) nitrate, ammonium heptamolybdate, and various organic ligands. Reaction conditions often involve high temperatures and controlled atmospheres to ensure the stability and activity of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in catalytic oxidation reactions, the primary products are oxidized hydrocarbons .
Applications De Recherche Scientifique
Cobalt dimolybdate has a wide range of scientific research applications, including:
Catalysis: It is used as an active and selective catalyst in the oxidation of hydrocarbons and other organic compounds.
Energy Storage: This compound materials have been utilized as electrode materials for supercapacitors, demonstrating high specific capacitance and excellent stability.
Materials Science: The compound’s unique structural and magnetic properties make it a valuable material for the development of advanced materials with specific electronic and magnetic characteristics.
Environmental Applications: This compound has been studied for its potential use in photocatalytic degradation of pollutants, such as methyl orange, under ultraviolet light irradiation.
Mécanisme D'action
The mechanism of action of cobalt dimolybdate in catalytic processes involves the redox mechanism. In this mechanism, the hydrocarbon molecule is first oxidized by an oxygen ion from the catalyst lattice. The catalyst is then reoxidized by oxygen from the gas phase, allowing the reaction to proceed continuously . The molecular targets and pathways involved in these reactions are primarily related to the transfer of oxygen ions and the stabilization of reaction intermediates.
Comparaison Avec Des Composés Similaires
Cobalt dimolybdate can be compared with other similar compounds, such as nickel dimolybdate and manganese dimolybdate. These compounds share similar structural and catalytic properties but differ in their specific applications and performance characteristics.
Nickel Dimolybdate: This compound has similar catalytic properties but is often used in different types of catalytic reactions due to its distinct electronic and magnetic properties.
Manganese Dimolybdate: This compound is known for its magnetocaloric properties and is used in applications related to magnetic refrigeration.
This compound is unique in its combination of high catalytic activity, stability, and versatility in various scientific and industrial applications.
Propriétés
Numéro CAS |
68647-47-2 |
|---|---|
Formule moléculaire |
CoMo2O8- |
Poids moléculaire |
378.8 g/mol |
Nom IUPAC |
cobalt(3+);dioxido(dioxo)molybdenum |
InChI |
InChI=1S/Co.2Mo.8O/q+3;;;;;;;4*-1 |
Clé InChI |
MYWRFEYRJSBDKP-UHFFFAOYSA-N |
SMILES canonique |
[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


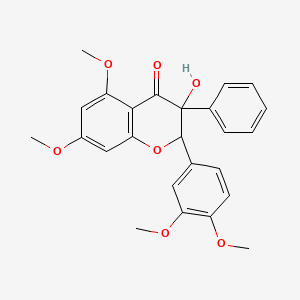

![N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide](/img/structure/B13805712.png)
![(8R,9S,10S,13S,14S)-10-[dideuterio(hydroxy)methyl]-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13805721.png)
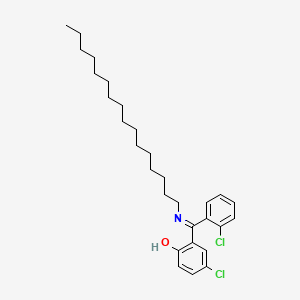
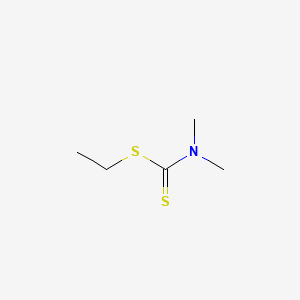
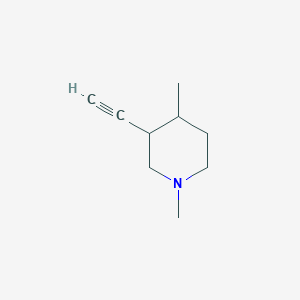

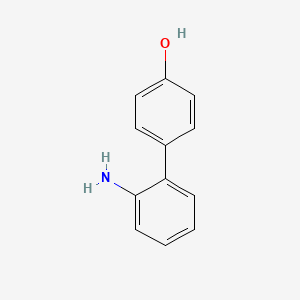
![N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide](/img/structure/B13805745.png)
![4-[[8-benzyl-3-hydroxy-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-2-yl](113C)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13805746.png)
![(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13805754.png)

